molecular formula C9H12O B1630441 3,5-Dimethylanisole CAS No. 874-63-5

3,5-Dimethylanisole

Cat. No. B1630441
CAS RN: 874-63-5
M. Wt: 136.19 g/mol
InChI Key: JCHJBEZBHANKGA-UHFFFAOYSA-N
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Description

3,5-Dimethylanisole (3,5-DMA) is an organic compound with a variety of applications in the scientific research field. It is a derivative of anisole and a member of the methylanisole family. It is primarily used in the synthesis of organic compounds, as a reagent in organic synthesis, and as an intermediate in the synthesis of pharmaceuticals. 3,5-DMA also has potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

Solar Cell Applications

3,5-Dimethylanisole (3,5-DMA) has been studied for its potential in solar cell applications. A combination of experimental and theoretical work focused on the molecular structure and vibrational analysis of 3,5-DMA, employing Density Functional Theory Methods (DFT). This analysis provided insights into the electronic structures and spectral properties of 3,5-Dimethylanisole-based dyes, which could be beneficial for solar cell technology (Mathiyalagan et al., 2021).

Molecular Structure Analysis

Studies have examined the molecular structure of 3,5-Dimethylanisole in various contexts. For instance, the dielectric constants and losses of 3,5-Dimethylanisole were measured in benzene solutions, providing valuable information about its molecular structure and behavior in different environments. This research contributes to a deeper understanding of the compound's characteristics in liquid solutions (Fong & Smyth, 1964).

Adsorption Studies

The adsorption of 3,5-Dimethylanisole on platinum surfaces was studied to understand its interaction with metals. These insights are crucial for applications in catalysis and materials science. The study found that 3,5-Dimethylanisole and its derivatives showed different strengths of adsorption on platinum, which is relevant for catalytic applications (Bonalumi et al., 2006).

Extraction Properties

Research has been conducted on the extraction properties of 3,5-Dimethylanisole analogues, specifically focusing on their selectivity for lithium ions. This is particularly significant for applications in lithium-ion batteries and environmental chemistry, where selective ion extraction is crucial (Katsuta et al., 2013).

properties

IUPAC Name

1-methoxy-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O/c1-7-4-8(2)6-9(5-7)10-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHJBEZBHANKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236326
Record name 3,5-Dimethylanisole
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylanisole

CAS RN

874-63-5
Record name 1-Methoxy-3,5-dimethylbenzene
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Record name 3,5-Dimethylanisole
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Record name 874-63-5
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Record name 3,5-Dimethylanisole
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Record name 3,5-dimethylanisole
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Record name 3,5-DIMETHYLANISOLE
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Synthesis routes and methods

Procedure details

3,5-xylenol (10 g, 0.082 mol) and anhydrous potassium carbonate (34 g, 0.25 mol) were added into DMF (150 mL) and then iodomethane (12.8 g, 0.090 mmol) was dropped under an ice bath. The system was stirred overnight at room temperature. At the end of reaction, the reaction system was added with water and then extracted with ethyl acetate, and the organic phase was washed with saturated brine, then dried and evaporated in vacuum to obtain 10 g of the product (90%) by column chromatography.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
415
Citations
JD Edwards Jr, JL Cashaw - Journal of the American Chemical …, 1956 - ACS Publications
Some anomalous orientations found in a study of electrophilic substitution reactions of l, 2-dimethoxy-3-isopropylbenzene and 3, 5-dimethylanisole are presented. Apparently, the …
Number of citations: 30 pubs.acs.org
A Mathiyalagan, K Manimaran, K Muthu… - Results in …, 2021 - Elsevier
This paper provides a combination of experimental and theoretical work on the molecular structure and vibrational analysis of 3,5-Dimethyanisole (3,5-DMA). The FT-IR and FT-Raman …
Number of citations: 8 www.sciencedirect.com
FK Fong, CP Smyth - The Journal of Chemical Physics, 1964 - pubs.aip.org
The dielectric constants and losses at wavelengths of 1.25, 3.22, 10.02, 24.99 cm, and 575 m have been measured for 2,6‐dimethylanisole and 3,5‐dimethylanisole in benzene …
Number of citations: 16 pubs.aip.org
K OLSSON - ACTA CHEMICA SCANDINAVICA SERIES B …, 1975 - actachemscand.org
RESULTS Qualitative results. The substrates were treated with 90% nitric acid in nitromethane solution at 0 C. From IEM three different products were obtained: 2-iodo-4-nitromesitylene …
Number of citations: 5 actachemscand.org
S Katsuta, H Nomura, T Egashira, N Kanaya… - New Journal of …, 2013 - pubs.rsc.org
Metallacrowns composed of three Ru(alkylbenzene) units bridged by 2,3-pyridinediolate (pyO22−) are known to act as Li+-selective ionophores. In this study, we synthesized …
Number of citations: 7 pubs.rsc.org
RB Moodie, K Schofield, PN Thomas - Journal of the Chemical Society …, 1978 - pubs.rsc.org
Rate profiles for nitration of m-xylene, p-xylene, mesitylene, 1,3-dimethoxybenzene, 3,5-dimethylanisole, and (when correction is made for protonation) 3,5-dimethoxytoluene and 1,3,5-…
Number of citations: 17 pubs.rsc.org
BM Abdullah, MAH Mehdi, AR Khan… - International Journal of …, 2020 - researchgate.net
The objectives of this research were to determine the chemical composition of the extract of Trachyspermum ammi L. seeds by using gas chromatography-mass spectrometry analysis (…
Number of citations: 12 www.researchgate.net
DM Brouwer, EL Mackor… - Recueil des Travaux …, 1966 - Wiley Online Library
In previous articles1. 2 we have presented evidence that in the ringprotonated cations of methoxybenzenes the activating methoxy group must be coplanar with the benzenium ring. The …
Number of citations: 31 onlinelibrary.wiley.com
R Bolton, PBD De la Mare - Journal of the Chemical Society B: Physical …, 1967 - pubs.rsc.org
The reactions of sulphuryl chloride with anisole and some methyl-substituted anisoles have been studied kinetically in chlorobenzene as solvent. The reactions have the kinetic form –d[…
Number of citations: 12 pubs.rsc.org
JP Brown, EB McCall - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… of 4-chloro-3 : 5dimethylanisole, conversion into the … 4-Chloro-2-dimethylaminoacetyl-3 : 5-dimethylanisole was … product of 4-chloro-3 : 5-dimethylanisole and succinic anhydride. In a …
Number of citations: 0 pubs.rsc.org

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